molecular formula C19H19N3O2 B2734967 N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide CAS No. 1116082-28-0

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Cat. No.: B2734967
CAS No.: 1116082-28-0
M. Wt: 321.38
InChI Key: CAMHCCXNMLLQAO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on similar compounds to "N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide" has explored their structural aspects and how they form salts and inclusion compounds. For instance, studies have shown that certain amide-containing isoquinoline derivatives form crystalline salts upon treatment with mineral acids and exhibit enhanced fluorescence emission in host–guest complexes, indicating potential applications in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Derivatives of quinazolinone, akin to the compound , have been synthesized and evaluated for their antitumor activity. These studies have identified compounds with significant broad-spectrum antitumor properties, highlighting the potential of these molecules in cancer therapy (Al-Suwaidan et al., 2016). Additionally, molecular docking studies have supported these findings by showing the binding affinities of the compounds with specific targets, suggesting their role in inhibiting cancer cell growth.

Vibrational Spectroscopy and Molecular Docking

Detailed studies on the structural and vibrational properties of related quinazolinone compounds, through DFT calculations, FT-IR, and FT-Raman spectroscopy, have provided insights into their molecular electrostatic potential and nonlinear optical properties. These investigations offer a foundation for understanding the electronic structure and reactivity of such compounds, potentially leading to applications in designing molecules with specific optical properties (El-Azab et al., 2016).

Therapeutic Efficacy in Viral Infections

A novel anilidoquinoline derivative has demonstrated therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. Such studies underscore the potential of quinazolinone derivatives in developing new antiviral drugs (Ghosh et al., 2008).

Synthesis and Pharmacological Applications

Research has also focused on synthesizing new derivatives of quinazolinone for evaluating their antimicrobial activities. These efforts have led to the identification of compounds with promising antibacterial and antifungal properties, suggesting the utility of these molecules in addressing infectious diseases (Patel & Shaikh, 2011).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHCCXNMLLQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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